molecular formula C18H16O6 B014758 1,5,15-Tri-O-methylmorindol CAS No. 942609-65-6

1,5,15-Tri-O-methylmorindol

Cat. No. B014758
M. Wt: 328.3 g/mol
InChI Key: HEVJQUHAJKODII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

  • Hydroxylamine and Methoxyamine Mutagenesis Research

    This compound is used in studying hydroxylamine and methoxyamine mutagenesis, base-pairing at the monomer and polymer levels, and interpretations of 15N NMR spectra of heterocyclic rings in general (Kierdaszuk, Stolarski, & Shugar, 1983).

  • Drug Discovery

    It plays a role in drug discovery, particularly in lead finding, proteomics, and DNA research (Kolb & Sharpless, 2003).

  • Biocompatible Surfactant in Microemulsion-Based Applications

    Its synthesis provides a biocompatible surfactant for microemulsion-based applications, including DNA polymeric nanoparticle synthesis, enzymatic activity assay, and bacterial or mammalian cell culture (Chiu et al., 2014).

  • Synthesis of Hydrocarbons

    It is used in the synthesis of hydrocarbons capable of diyl formation (Wittig, 1980).

  • Potential in Anti-Inflammatory and Cancer Chemoprevention

    This compound has shown potential anti-inflammatory and cancer chemopreventive properties (Akihisa et al., 2007).

  • Improving Electroluminescence Device Performance

    The methylation of the 8-quinolinol ligand in this compound reduces intermolecular interactions and hinders charge transport through the film, which improves electroluminescence device performance (Sapochak et al., 2001).

Safety And Hazards

There is limited information available on the safety and hazards of 1,5,15-Tri-O-methylmorindol.


Future Directions

The potential applications of 1,5,15-Tri-O-methylmorindol in biomedical research and other fields are yet to be fully explored.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

2-hydroxy-1,5-dimethoxy-6-(methoxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-22-8-9-4-5-10-13(17(9)23-2)15(20)11-6-7-12(19)18(24-3)14(11)16(10)21/h4-7,19H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVJQUHAJKODII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5,15-Tri-O-methylmorindol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5,15-Tri-O-methylmorindol
Reactant of Route 2
Reactant of Route 2
1,5,15-Tri-O-methylmorindol
Reactant of Route 3
1,5,15-Tri-O-methylmorindol
Reactant of Route 4
1,5,15-Tri-O-methylmorindol
Reactant of Route 5
Reactant of Route 5
1,5,15-Tri-O-methylmorindol
Reactant of Route 6
Reactant of Route 6
1,5,15-Tri-O-methylmorindol

Citations

For This Compound
21
Citations
T Akihisa, K Matsumoto, H Tokuda… - Journal of natural …, 2007 - ACS Publications
A new anthraquinone, 1,5,15-tri-O-methylmorindol (1), and two new saccharide fatty acid esters, 2-O-(β-d-glucopyranosyl)-1-O-hexanoyl-β-d-gluropyranose (4) and 2-O-(β-d-…
Number of citations: 189 0-pubs-acs-org.brum.beds.ac.uk
Y LU - Chinese Pharmaceutical Journal, 2018 - pesquisa.bvsalud.org
OBJECTIVE: To study the chemical constituents of Noni enzyme (Morinda citrifolia L.) and their antitumor activities. METHODS: Compounds were isolated by various chromatographic …
Number of citations: 4 pesquisa.bvsalud.org
M Ye, G Liu, Y Yang, H Yang, J Ren, W Chen… - Scientific Reports, 2023 - nature.com
To investigate the potential mechanism of Er-Xian decoction (EXD) in treating aplastic anemia (AA), the active components of EXD were screened by the Traditional Chinese Medicine …
Number of citations: 6 0-www-nature-com.brum.beds.ac.uk
H Hermansyah, S Susilawati - Molekul, 2017 - ojs.jmolekul.com
To elucidate the anti-proliferative effect of noni (Morinda citrifolia) fruit extract for a Saccharomyces cerevisiae model organism, analysis of gene expression changes related to cell cycle …
Number of citations: 2 ojs.jmolekul.com
P ANTI - repository.unsri.ac.id
Elusidasi efek anti-proliferasi buah mengkudu (Morinda citrifolia) pada organisme model Sacharomyces cerevisiae, melalui analisis perubahan ekspresi gen-gen berkaitan dengan …
Number of citations: 4 repository.unsri.ac.id
W PHAKHODEE - Walailak Journal of Science and Technology (WJST), 2012 - wjst.wu.ac.th
The present review covers chemistry and bioactivities of anthraquinones, iridoids, and flavonoids from the Morinda genus. The plants of Morinda species, belonging to the Rubiaceae …
Number of citations: 21 wjst.wu.ac.th
NAAM Shalan, NM Mustapha, S Mohamed - Regulatory Toxicology and …, 2017 - Elsevier
Noni (Morinda citrifolia) leaf and fruit are used as food and medicine. This report compares the chronic toxicity of Noni fruit and edible leaf water extracts (two doses each) in female mice…
SR Fadzil - 2018 - search.proquest.com
The present dissertation work focused on the phytochemical studies of three Malaysian plants, Crotalaria pallida, Morinda citrifolia and Chlorophyllum molybdites. C. pallida, from the …
F Siti Rabeah - 2018 - studentsrepo.um.edu.my
The present dissertation work focused on the phytochemical studies of three Malaysian plants, Crotalaria pallida, Morinda citrifolia and Chlorophyllum molybdites. C. pallida, from the …
Number of citations: 2 studentsrepo.um.edu.my
K Yeshi, G Turpin, T Jamtsho, P Wangchuk - Molecules, 2022 - mdpi.com
Australian tropical plants have been a rich source of food (bush food) and medicine to the first Australians (Aboriginal people), who are believed to have lived for more than 50,000 years…
Number of citations: 12 0-www-mdpi-com.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.